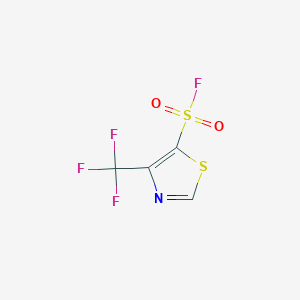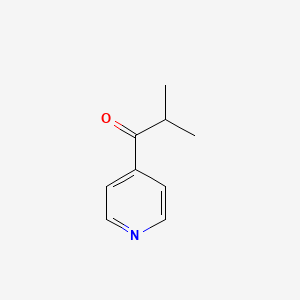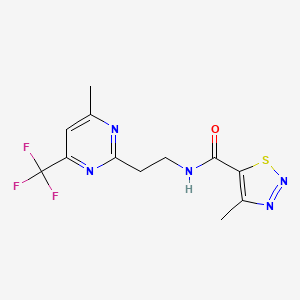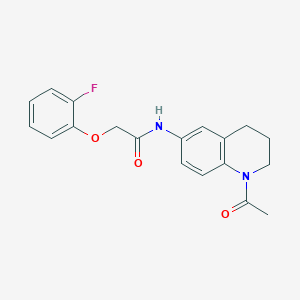![molecular formula C16H16N2O2S B2669645 N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide CAS No. 923504-36-3](/img/structure/B2669645.png)
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide is a complex organic compound that features a benzofuran ring fused with a thiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide typically involves multi-step organic reactionsThe benzofuran ring can be synthesized through the cyclization of o-hydroxyacetophenones under basic conditions . The thiazole ring is then introduced via a cyclization reaction involving appropriate thioamide precursors.
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis (MWI) to enhance reaction rates and yields. This method is particularly useful for the synthesis of complex heterocyclic compounds like benzofuran derivatives .
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: The thiazole ring can be reduced under specific conditions to yield thiazolidine derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzofuran ring, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride (AlCl₃).
Major Products
The major products formed from these reactions include various substituted benzofuran and thiazole derivatives, which can be further utilized in medicinal chemistry and materials science.
Applications De Recherche Scientifique
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The benzofuran ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The thiazole ring may also play a role in modulating biological pathways, contributing to the compound’s overall biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzofuran Derivatives: Compounds like psoralen and 8-methoxypsoralen, which are used in the treatment of skin diseases such as cancer and psoriasis.
Thiazole Derivatives: Compounds like thiamine (vitamin B1) and various thiazole-based drugs used in antimicrobial therapy.
Uniqueness
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide is unique due to the combination of benzofuran and thiazole rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Propriétés
IUPAC Name |
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c1-16(2,3)14(19)18-15-17-11(9-21-15)13-8-10-6-4-5-7-12(10)20-13/h4-9H,1-3H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLGLHLXUWQRFFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC(=CS1)C2=CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
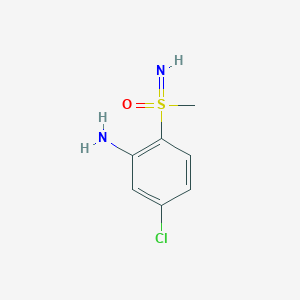
![N-(2-methyl-1,3-benzothiazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2669566.png)

![1-[(2-chlorophenoxy)methyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B2669569.png)
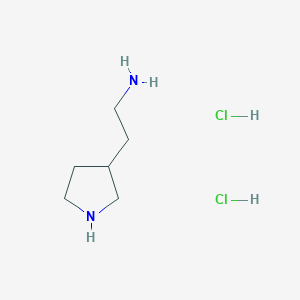
![N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2669571.png)
![3-[1-(benzenesulfonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione](/img/structure/B2669573.png)
![4-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]-1-phenylpyrrolidin-2-one](/img/structure/B2669574.png)
![14-methyl-12-thia-8,10,15,16-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,8,10-hexaene](/img/structure/B2669575.png)
![Ethyl 2-bromo-4H-pyrrolo[2,3-d]thiazole-5-carboxylate](/img/structure/B2669576.png)
